Camphorquinone-10-sulfonic acid,hydrate

Descripción general

Descripción

Camphorquinone-10-sulfonic acid, hydrate is a crystalline, water-soluble compound known for its utility in various scientific and industrial applications. It is a derivative of camphor, a bicyclic organic compound, and is characterized by the presence of a sulfonic acid group and a hydrate molecule.

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of camphorquinone-10-sulfonic acid, hydrate typically begins with camphor as the starting material.

Sulfonation Reaction: The camphor undergoes a sulfonation reaction, where it is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.

Hydration: The resulting camphorquinone-10-sulfonic acid is then hydrated to form the hydrate version of the compound.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often produced in a batch process, where the reaction conditions such as temperature, pressure, and reaction time are carefully controlled to ensure high yield and purity.

Purification: The final product is purified through recrystallization or other suitable purification techniques to obtain the desired quality.

Types of Reactions:

Oxidation: Camphorquinone-10-sulfonic acid, hydrate can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can be performed to reduce the compound to its corresponding alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Oxidized derivatives of camphorquinone-10-sulfonic acid.

Reduction Products: Reduced forms of the compound, such as alcohols.

Substitution Products: Compounds where the sulfonic acid group has been replaced by other functional groups.

Aplicaciones Científicas De Investigación

Camphorquinone-10-sulfonic acid hydrate is a crystalline, water-soluble compound with several applications in scientific research, particularly in modifying arginine residues .

Scientific Research Applications

Camphorquinone-10-sulfonic acid hydrate is useful for specific, reversible modification of the guanidino groups of arginine residues . It is especially suitable for use with small arginine-containing molecules because the sulfonic acid group of the reagent is a convenient handle for analytical and preparative separation of products . Camphorquinonesulfonylnorleucine is more useful for work with large polypeptides and proteins, because hydrolysates of modified proteins may be analyzed for norleucine to determine the extent of arginine modification .

Reaction with Biomolecules

The biological activity of camphorquinone-10-sulfonic acid is primarily centered around its reactivity with biomolecules.

Applications

- Specific, reversible modification of the guanidino groups of arginine residues .

- Analytical and preparative separation of products .

- Modification and regeneration of arginine, of the dipeptide arginylaspartic acid, of ribonuclease S-peptide, and of soybean trypsin inhibitor .

- Preparation of polymers containing arginine-specific ligands .

Properties

Camphorquinone-10-sulfonic acid, hydrate is miscible with water, making it suitable for various biochemical applications. It has a melting point range of 155-157°C.

Comparable Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Camphorquinone | Non-sulfonated variant | Used primarily in photoinitiators |

| Camphor-10-sulfonic Acid | Sulfonated derivative of camphor | More stable than camphorquinone derivatives |

| 4-Methylumbelliferyl Sulfate | Fluorescent substrate | Used for enzyme assays due to fluorescence |

| N-Hydroxysuccinimide | Reactive ester for coupling reactions | Commonly used in bioconjugation techniques |

Mecanismo De Acción

The mechanism by which camphorquinone-10-sulfonic acid, hydrate exerts its effects involves its interaction with specific molecular targets:

Molecular Targets: The compound can modify guanidino groups of arginine residues in proteins.

Pathways Involved: The reversible modification of arginine residues can affect protein function and interactions, making it useful in biochemical research.

Comparación Con Compuestos Similares

Camphor-10-sulfonic acid: A closely related compound without the hydrate molecule.

Camphorquinone: The parent compound without the sulfonic acid group.

Uniqueness:

Water Solubility: Camphorquinone-10-sulfonic acid, hydrate is water-soluble, which distinguishes it from many other camphor derivatives.

Reactivity: Its ability to undergo specific reactions, such as the reversible modification of arginine residues, makes it unique among similar compounds.

Actividad Biológica

Camphorquinone-10-sulfonic acid hydrate (CQSA) is a versatile compound primarily recognized for its role in biochemical research, particularly in the modification of proteins and peptides. This article delves into the biological activity of CQSA, highlighting its synthesis, mechanisms of action, applications in protein chemistry, and relevant case studies.

Camphorquinone-10-sulfonic acid hydrate is synthesized through the oxidation of camphor-10-sulfonic acid using selenous acid. This process yields a crystalline, water-soluble reagent that is particularly effective for modifying arginine residues in proteins due to its sulfonic acid group, which facilitates analytical and preparative separation of products .

Modification of Arginine Residues

CQSA is primarily utilized for the specific and reversible modification of guanidino groups present in arginine residues. This modification is crucial for studying protein interactions and functions. The adducts formed between CQSA and arginine are stable under various conditions, making them suitable for further biochemical analysis. For instance, they remain intact in 0.5 M hydroxylamine solutions at pH 7, while they can be cleaved at slightly alkaline pH levels (8-9) using o-phenylenediamine .

Applications in Protein Chemistry

- Protein Modification : CQSA has been demonstrated to modify various proteins, including ribonuclease S-peptide and soybean trypsin inhibitor. This modification allows researchers to analyze the extent of arginine modification through hydrolysis products .

- Polypeptide Studies : The use of CQSA derivatives like camphorquinonesulfonyl chloride enables the preparation of polymers with arginine-specific ligands, enhancing our understanding of polypeptide interactions .

Case Study 1: Protein Interaction Analysis

In a study examining the interaction between CQSA-modified proteins and their substrates, researchers found that the modification significantly altered binding affinities. The extent of modification was quantitatively assessed by analyzing hydrolysates for norleucine content, demonstrating the utility of CQSA in probing protein dynamics .

Case Study 2: Antimicrobial Activity

While CQSA is not primarily known for antimicrobial properties, related compounds have shown activity against various pathogens. Research on camphorsulfonic acid (CSA), a related compound, indicated its effectiveness against Gram-positive bacteria when integrated into polymer matrices. This suggests potential avenues for exploring CQSA's antimicrobial applications through similar modifications .

Data Summary Table

| Property | Detail |

|---|---|

| Chemical Name | Camphorquinone-10-sulfonic acid hydrate |

| CAS Number | 73413-79-3 |

| Solubility | Water-soluble |

| Key Applications | Protein modification, polymer synthesis |

| Stability Conditions | Stable in 0.5 M hydroxylamine at pH 7 |

| Cleavage Conditions | Cleaved by o-phenylenediamine at pH 8-9 |

Propiedades

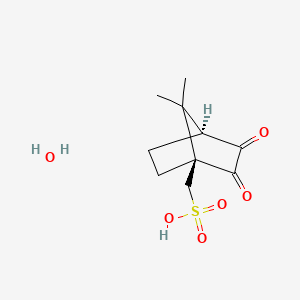

IUPAC Name |

[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5S.H2O/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11;/h6H,3-5H2,1-2H3,(H,13,14,15);1H2/t6-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGBEDZBQAKLIO-MIWKYWLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2=O)CS(=O)(=O)O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355012-89-4 | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2,3-dioxo-, hydrate (1:1), (1S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355012-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.